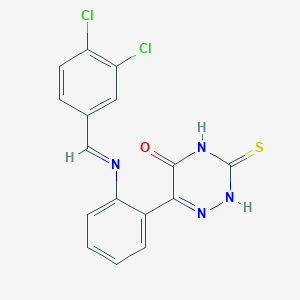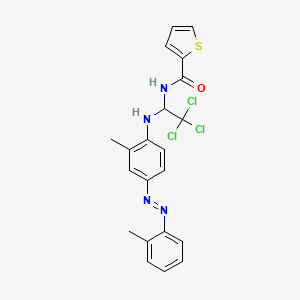![molecular formula C20H19ClN4Na2O11S3 B11990976 disodium;3-chloro-4-[4-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]-5-methylbenzenesulfonate](/img/structure/B11990976.png)
disodium;3-chloro-4-[4-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]-5-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Procion Yellow MX4R is a reactive dye known for its vibrant yellow color. It is commonly used in textile dyeing due to its ability to form strong covalent bonds with fibers, resulting in excellent wash and light fastness. The chemical formula of Procion Yellow MX4R is C20H19ClN4Na2O11S3, and it has a molecular weight of 669.018 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Procion Yellow MX4R is synthesized through a series of chemical reactions involving aromatic compounds and diazonium salts. The synthesis typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Sulfonation: The resulting azo dye is sulfonated to increase its solubility in water and enhance its reactivity with fibers.
Industrial Production Methods
In industrial settings, Procion Yellow MX4R is produced in large quantities using automated processes. The production involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure consistent quality and yield. The dye is then purified and standardized before being packaged for distribution .
Analyse Des Réactions Chimiques
Types of Reactions
Procion Yellow MX4R undergoes various chemical reactions, including:
Substitution Reactions: The dye can react with nucleophiles, such as hydroxide ions, to form substituted products.
Oxidation and Reduction Reactions: The azo group in Procion Yellow MX4R can be reduced to form amines or oxidized to form nitroso compounds.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles that react with Procion Yellow MX4R.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium dithionite and zinc dust are used for reduction reactions.
Major Products Formed
Substituted Products: Formed through nucleophilic substitution reactions.
Amines and Nitroso Compounds: Formed through reduction and oxidation reactions, respectively.
Applications De Recherche Scientifique
Procion Yellow MX4R has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed as a fluorescent dye to stain cells and tissues for microscopy and flow cytometry.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various consumer products.
Mécanisme D'action
Procion Yellow MX4R exerts its effects through the formation of covalent bonds with nucleophilic groups in fibers, such as hydroxyl groups in cellulose. The dye reacts with the fiber under alkaline conditions, forming a stable covalent bond that is resistant to washing and light. The molecular targets include hydroxyl groups in cellulose and amino groups in proteins .
Comparaison Avec Des Composés Similaires
Procion Yellow MX4R is part of the Procion MX series of reactive dyes, which are known for their high reactivity and excellent fastness properties. Similar compounds include:
- Procion Red MX-5B
- Procion Blue MXR
- Procion Orange MXG
- Procion Yellow MX8G
Compared to these dyes, Procion Yellow MX4R is unique due to its specific shade of yellow and its particular reactivity profile, making it suitable for specific applications in textile dyeing and scientific research .
Propriétés
Formule moléculaire |
C20H19ClN4Na2O11S3 |
|---|---|
Poids moléculaire |
669.0 g/mol |
Nom IUPAC |
disodium;3-chloro-4-[4-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C20H21ClN4O11S3.2Na/c1-11-8-14(38(29,30)31)9-15(21)19(11)25-20(26)18(12(2)24-25)23-22-16-10-13(4-5-17(16)35-3)37(27,28)7-6-36-39(32,33)34;;/h4-5,8-10,24H,6-7H2,1-3H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
Clé InChI |
ZWTPAICAVMQWOQ-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=CC(=C1N2C(=O)C(=C(N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])OC)Cl)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11990905.png)

![8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11990914.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11990926.png)



![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11990951.png)
![(5E)-3-cyclohexyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990958.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11990959.png)

![N-[3-(benzenesulfonamido)propyl]benzenesulfonamide](/img/structure/B11990987.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11990988.png)
